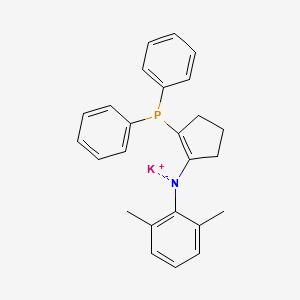
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate: is a chemical compound with a complex structure that includes a thiophene ring substituted with a chlorosulfonyl group, a methyl ester, and a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from simple precursors such as 2-thiophenecarbonyl chloride and 3-chlorothiophene-2-carboxylic acid.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group is introduced through a sulfonation reaction using chlorosulfonic acid.
Esterification: The carboxyl group on the thiophene ring is esterified using methanol in the presence of a catalyst.
Substitution with 2-Methylphenyl Group: The final step involves the substitution of the hydrogen atom on the thiophene ring with a 2-methylphenyl group through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Reduction: Reduction of the chlorosulfonyl group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids and other oxidized derivatives.
Reduction: Formation of sulfides and other reduced derivatives.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(chlorosulfonyl)thiophene-2-carboxylate: Similar structure but lacks the 2-methylphenyl group.
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate: Contains a sulfamoyl group instead of the chlorosulfonyl group.
Uniqueness
Methyl 3-(chlorosulfonyl)-5-(2-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both the chlorosulfonyl and 2-methylphenyl groups, which confer distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C13H11ClO4S2 |
|---|---|
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
methyl 3-chlorosulfonyl-5-(2-methylphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO4S2/c1-8-5-3-4-6-9(8)10-7-11(20(14,16)17)12(19-10)13(15)18-2/h3-7H,1-2H3 |
Clave InChI |
ACRIAOJBIUEHMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=CC(=C(S2)C(=O)OC)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)


![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)



![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)

![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)
